molecular formula C8H6FN3O2 B13044221 3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid

3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No.: B13044221
M. Wt: 195.15 g/mol
InChI Key: XFFZRVJCNLUPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1485088-74-1) is a high-value fluorinated heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound features a multifunctional imidazo[1,2-a]pyridine scaffold, which is recognized as a privileged structure in the development of pharmacologically active molecules . The presence of a fluorine atom at the 6-position, an amino group at the 3-position, and a carboxylic acid at the 2-position provides three distinct sites for synthetic modification, making it an exceptionally versatile intermediate for generating diverse compound libraries. The core imidazo[1,2-a]pyridine structure is of significant interest in oncology research. Scientific studies have demonstrated that novel derivatives based on this scaffold exhibit potent anti-inflammatory and anti-cancer activities by suppressing key signaling pathways such as NF-κB and STAT3 in cancer cell lines . Furthermore, related phosphonopropionate derivatives bearing substituents at the C6 position of the imidazo[1,2-a]pyridine ring have been identified as potent inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme that is a potential therapeutic target in several diseases . The structural features of this compound make it a promising starting point for the synthesis of potential enzyme inhibitors and targeted cancer therapeutics. This product is intended for use in pharmaceutical development, biochemical research, and as a key synthetic intermediate. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H6FN3O2

Molecular Weight

195.15 g/mol

IUPAC Name

3-amino-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6FN3O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,10H2,(H,13,14)

InChI Key

XFFZRVJCNLUPQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1F)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with appropriate fluorinated aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions using a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluoro group can enhance its binding affinity and specificity for certain targets . Additionally, the compound may participate in signaling pathways by modulating the activity of key proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of imidazopyridine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
3-Amino-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid -NH₂ (3), -F (6), -COOH (2) C₈H₆FN₃O₂ 195.15 Dual functionalization (amino + fluoro) enhances polarity and target selectivity.
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid -CH₃ (2), -F (6), -COOH (3) C₉H₇FN₂O₂ 194.17 Methyl group increases lipophilicity; altered carboxylic acid position affects binding .
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid -Cl (3), -CF₃ (6), -COOH (2) C₉H₄ClF₃N₂O₂ 264.59 Trifluoromethyl group enhances metabolic stability; chloro substituent may limit solubility .
3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid -F (3), -COOH (2) C₈H₅FN₂O₂ 180.14 Fluorine at position 3 alters electron density; lacks amino group, reducing COX-2 affinity .
Key Observations:
  • Amino Group Impact: The 3-amino group in the target compound enhances hydrogen-bonding interactions with enzyme active sites, as seen in COX-2 inhibition studies of non-fluorinated analogs .
  • Fluorine Position: Fluorine at position 6 (vs.
  • Trifluoromethyl vs. Methyl : The -CF₃ group in 3-Chloro-6-(trifluoromethyl)... increases electron-withdrawing effects and resistance to oxidative metabolism compared to methyl-substituted derivatives .

Pharmacological and Biochemical Comparisons

Key Findings:
  • COX Selectivity: The 3-amino group in non-fluorinated analogs drives COX-2 selectivity, suggesting that the target compound’s 6-fluoro substituent may further refine this selectivity by reducing off-target interactions .
  • Metabolic Stability : Fluorine and trifluoromethyl groups in analogs like 8-Chloro-6-(trifluoromethyl)... demonstrate improved pharmacokinetic profiles, a trait likely shared by the 6-fluoro target compound .

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